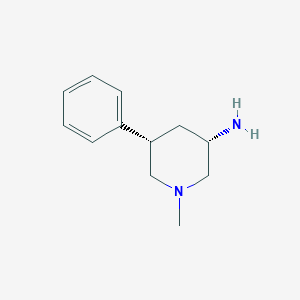

(3S,5S)-1-Methyl-5-phenylpiperidin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2 |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

(3S,5S)-1-methyl-5-phenylpiperidin-3-amine |

InChI |

InChI=1S/C12H18N2/c1-14-8-11(7-12(13)9-14)10-5-3-2-4-6-10/h2-6,11-12H,7-9,13H2,1H3/t11-,12+/m1/s1 |

InChI Key |

QLFBYBVHBWHMAN-NEPJUHHUSA-N |

Isomeric SMILES |

CN1C[C@@H](C[C@@H](C1)N)C2=CC=CC=C2 |

Canonical SMILES |

CN1CC(CC(C1)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Chemistry of 3s,5s 1 Methyl 5 Phenylpiperidin 3 Amine

Asymmetric Synthetic Strategies for the (3S,5S)-Piperidine Core

The cornerstone of synthesizing enantiomerically pure molecules like (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine lies in the ability to construct the chiral piperidine (B6355638) framework with high fidelity. Modern synthetic chemistry has produced a variety of powerful methods to achieve this, moving beyond classical resolution techniques to more efficient catalytic asymmetric approaches.

Enantioselective Construction of the Piperidine Ring System

The enantioselective synthesis of the piperidine ring can be approached from either acyclic precursors via cyclization or from aromatic precursors like pyridines via asymmetric dearomatization. A prominent strategy involves the partial reduction of pyridine (B92270), followed by a catalytic asymmetric reaction and a final reduction to yield the fully saturated, chiral piperidine. nih.govsnnu.edu.cn For instance, Rhodium-catalyzed asymmetric carbometalation of dihydropyridines can furnish 3-substituted tetrahydropyridines, which are valuable precursors to enantioenriched piperidines. nih.govacs.org

Another powerful approach involves interrupting the long-established Hofmann-Löffler-Freytag (HLF) reaction. nih.gov A catalytic, regio- and enantioselective δ C-H cyanation of acyclic amines can install a carbonyl equivalent at the δ position. nih.gov This transformation, enabled by a chiral copper catalyst that guides an N-centered radical relay mechanism, produces enantioenriched δ-amino nitriles, which serve as versatile precursors for the cyclization to a variety of chiral piperidines. nih.gov

Chemo-enzymatic methods also provide an effective route. By combining chemical synthesis with biocatalysis, activated pyridines can undergo asymmetric dearomatization. nih.gov A notable example is a one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov

Chiral Auxiliary and Catalyst Mediated Approaches in Piperidine Synthesis

The use of chiral auxiliaries and catalysts is fundamental to controlling stereochemistry during the synthesis of the piperidine core. These methods guide the formation of specific stereoisomers with high selectivity.

Chiral Catalysts: Transition metal catalysts bearing chiral ligands are extensively used. Rhodium-based catalysts, for example, have been successfully employed in the asymmetric hydrogenation of pyridine derivatives. dicp.ac.cn A rhodium-catalyzed reductive transamination reaction allows for the preparation of various chiral piperidines from simple pyridinium (B92312) salts with excellent diastereo- and enantioselectivities. dicp.ac.cn This method cleverly introduces a chiral primary amine under reducing conditions, which replaces the pyridinium nitrogen while inducing chirality on the ring. dicp.ac.cn Similarly, copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters provides an efficient route to chiral 2,3-cis-disubstituted piperidines. nih.gov Chiral Phosphoric Acids (CPAs) have also emerged as effective organocatalysts for asymmetric intramolecular aza-Michael cyclizations to form substituted piperidines with high enantioselectivity. whiterose.ac.uk

| Catalyst System | Reaction Type | Key Features | Ref. |

| Rhodium / Chiral Ligand | Asymmetric Reductive Heck | Cross-coupling of arylboronic acids and dihydropyridines. | nih.gov |

| Copper / Chiral Ligand | Radical-mediated δ C-H Cyanation | Intercepts HLF reaction in acyclic amines. | nih.gov |

| Chiral Phosphoric Acid | Intramolecular aza-Michael | Organocatalytic cyclization of N-tethered alkenes. | nih.govwhiterose.ac.uk |

| Rhodium / Chiral Amine | Reductive Transamination | Transamination of pyridinium salts induces chirality. | dicp.ac.cn |

Chiral Auxiliaries: Chiral auxiliaries are stoichiometric chiral molecules that are temporarily incorporated into the synthetic sequence to direct a stereoselective reaction. The Evans auxiliary, for instance, can be used in the diastereoselective hydrogenation of pyridines to afford enantiomerically enriched piperidines. researchgate.net Another approach involves the use of carbohydrate-based auxiliaries; an immobilized galactose auxiliary has been utilized in the stereoselective solid-phase synthesis of chiral piperidine derivatives. aminer.orgresearchgate.net

Diastereoselective Synthetic Routes to (3S,5S)-Piperidine Derivatives

Achieving the specific (3S,5S) cis-configuration requires robust control over diastereoselectivity. Several strategies have been developed to synthesize 3,5-disubstituted piperidines with defined relative stereochemistry.

A divergent synthesis starting from N-benzylglycinate can produce a mixture of achiral cis- and racemic trans-3,5-piperidine diol. nih.gov This mixture can then be subjected to an enzyme- and Ruthenium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) to efficiently yield the cis-(3R,5S)-diacetate with excellent diastereoselectivity. nih.gov This intermediate is a versatile precursor for various 3,5-dioxygenated piperidines.

Another common and effective strategy involves the catalytic hydrogenation of appropriately disubstituted pyridines. This method often favors the formation of the cis-diastereomer. rsc.org The resulting cis-piperidines can, if necessary, be converted to their trans-diastereoisomers through base-mediated epimerization, which proceeds via enolate formation and controlled re-protonation. rsc.org This provides access to a full suite of diastereomeric products from a common precursor.

| Method | Starting Material | Key Transformation | Diastereomeric Outcome | Ref. |

| Chemoenzymatic | N-benzylglycinate | Enzyme- and Ru-catalyzed DYKAT | Access to cis-(3R,5S)-diacetate | nih.gov |

| Catalytic Hydrogenation | Disubstituted Pyridine | Heterogeneous hydrogenation (e.g., Rh/C) | Preferential formation of cis-isomers | rsc.org |

| Base-Mediated Epimerization | cis-Piperidine Ester | Enolate formation and re-protonation | Conversion of cis- to trans-isomers | rsc.org |

Total Synthesis of this compound and Related Stereoisomers

The total synthesis of this compound requires a logical sequence of reactions to build the core and install the necessary functional groups—the C5-phenyl, C3-amine, and N1-methyl groups—with the correct stereochemistry.

Multi-step Reaction Sequences for the Piperidine Framework

A plausible synthetic route would begin with the construction of a suitably functionalized piperidine ring. Many approaches for synthesizing polysubstituted piperidines rely on intramolecular cyclization reactions. nih.gov These can include intramolecular aza-Michael reactions, radical-mediated cyclizations, or metal-catalyzed cyclizations of functionalized acyclic precursors. nih.gov

Alternatively, a strategy starting from a pyridine derivative offers a direct path to the required substitution pattern. A multi-step sequence could involve:

Functionalization of Pyridine: Starting with a pyridine ring bearing a halide or boronic ester at the 5-position and a precursor to the amine group (e.g., a hydroxyl or keto group) at the 3-position.

Asymmetric Hydrogenation: A catalytic asymmetric hydrogenation of the substituted pyridine would establish the (3S,5S) stereochemistry, typically favoring the cis product.

Functional Group Interconversion: Conversion of the C3 precursor group into the desired amine functionality.

A general method inspired by biosynthesis involves a stereoselective three-component vinylogous Mannich-type reaction to assemble multi-substituted chiral dihydropyridinone compounds. rsc.org These intermediates are versatile and can be further elaborated to a variety of chiral piperidine structures. rsc.org

Introduction and Manipulation of the 1-Methyl and 5-Phenyl Moieties

The introduction of the specific substituents on the piperidine ring is a critical phase of the synthesis.

5-Phenyl Moiety: The phenyl group can be introduced at various stages. One efficient method is a one-pot sequential Suzuki-Miyaura coupling and hydrogenation. nih.gov This involves coupling a bromopyridine derivative with phenylboronic acid using a palladium catalyst, followed by hydrogenation of the resulting phenylpyridine intermediate to yield the phenyl-substituted piperidine. nih.gov

1-Methyl Moiety: The N-methyl group is typically installed late in the synthesis on the piperidine nitrogen. A standard and highly effective method is the Eschweiler-Clarke reaction, which involves reductive amination using formaldehyde (B43269) and formic acid. Alternatively, direct N-alkylation with a methylating agent such as methyl iodide in the presence of a base can be used, though this carries a risk of over-alkylation.

The final amine group at the C3 position can be installed from a ketone precursor via reductive amination or from a hydroxyl group via conversion to a leaving group, displacement with an azide, and subsequent reduction.

Stereocontrolled Introduction of the C3-Amine Functionality

The stereocontrolled introduction of the amine group at the C3 position, creating the desired (3S,5S) configuration, is a critical step in the synthesis of the target molecule. Several strategies in asymmetric synthesis can be employed to achieve this, often relying on the use of chiral starting materials or stereoselective reactions.

One effective approach involves starting from enantiomerically pure precursors derived from the chiral pool. Amino acids such as L-glutamic acid, L-ornithine, and L-lysine serve as versatile starting materials for synthesizing chiral 3-aminopiperidines. semanticscholar.orgrsc.orgniscpr.res.in For instance, a synthetic route starting from a precursor where the C5 phenyl stereocenter is already established could involve a substrate-controlled diastereoselective reaction to install the C3-amine. This might include the reduction of a chiral oxime or the reductive amination of a ketone intermediate, where the existing stereocenter directs the approach of the reagent to one face of the molecule.

Another strategy is the enzymatic resolution of a racemic mixture or the use of biocatalytic methods. Enzyme cascades have been successfully used to convert N-protected amino alcohols into protected 3-aminopiperidine derivatives with high enantiopurity. semanticscholar.orgrsc.org Transaminases, for example, can be used for the asymmetric synthesis of 3-aminopiperidines from ketone precursors.

Furthermore, classical resolution techniques can be applied. A racemic mixture of 3-amino-5-phenylpiperidine can be resolved using a chiral acid, such as dibenzoyl-(D)-tartaric acid, to form diastereomeric salts that can be separated by crystallization. google.com Subsequent N-methylation would then yield the target compound. A patent describes the synthesis of (R)- and (S)-3-phenylpiperidine from an N-protected 3-piperidone, which could serve as a key intermediate for subsequent stereoselective amination at the C3 position. google.com

Derivatization and Chemical Modification of this compound

The derivatization of this compound is crucial for generating analogs for structure-activity relationship (SAR) studies. Modifications can be targeted at three primary locations: the piperidine nitrogen, the phenyl ring, and the C3-amine functionality.

N-Alkylation and N-Acylation Reactions at the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a secondary amine in the precursor and a tertiary amine in the final methylated compound. This site is a key handle for modification. While the target compound is N-methylated, related analogs can be synthesized via N-alkylation or N-acylation of the corresponding des-methyl precursor, (3S,5S)-5-phenylpiperidin-3-amine.

N-Alkylation is commonly achieved through reductive amination. nih.gov For the synthesis of the title compound, this would involve the reaction of the secondary amine precursor with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). Other alkyl groups can be introduced by using different aldehydes or ketones. Alternatively, direct alkylation with alkyl halides can be employed, though this method carries a risk of over-alkylation to form quaternary ammonium (B1175870) salts. researchgate.net

N-Acylation involves the reaction of the secondary amine precursor with acylating agents such as acyl chlorides or anhydrides in the presence of a base to yield N-acyl derivatives. This reaction is typically high-yielding and provides access to a wide range of amide analogs.

| Reaction Type | Reagent(s) | Product Class |

|---|---|---|

| N-Methylation (Reductive Amination) | Formaldehyde (CH₂O), Sodium triacetoxyborohydride (NaBH(OAc)₃) | N-Methyl Piperidine |

| N-Ethylation (Reductive Amination) | Acetaldehyde (CH₃CHO), NaBH(OAc)₃ | N-Ethyl Piperidine |

| N-Benzylation (Alkylation) | Benzyl bromide (BnBr), K₂CO₃ | N-Benzyl Piperidine |

| N-Acetylation (Acylation) | Acetyl chloride (CH₃COCl), Triethylamine (Et₃N) | N-Acetyl Piperidine (Amide) |

| N-Benzoylation (Acylation) | Benzoyl chloride (PhCOCl), Et₃N | N-Benzoyl Piperidine (Amide) |

Functionalization of the Phenyl Ring for Analog Generation

The phenyl ring at the C5 position offers a broad scope for modification to explore how aromatic substitution affects biological activity. The two primary strategies for this are electrophilic aromatic substitution (EAS) and palladium-catalyzed cross-coupling reactions. acs.orgsigmaaldrich.com

Electrophilic Aromatic Substitution (EAS) allows for the introduction of various substituents directly onto the phenyl ring. The piperidine moiety is an activating group and an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the point of attachment. msu.edu Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgresearchgate.net To utilize this chemistry, a handle, typically a halogen (Br, I) or a triflate group, is first installed on the phenyl ring via EAS. This functionalized precursor can then undergo reactions like the Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), or Buchwald-Hartwig amination (with amines) to introduce a diverse array of substituents. sigmaaldrich.com

| Reaction Type | Typical Reagents | Substituent Introduced | Typical Position |

|---|---|---|---|

| Nitration (EAS) | HNO₃, H₂SO₄ | Nitro (-NO₂) | ortho, para |

| Bromination (EAS) | Br₂, FeBr₃ | Bromo (-Br) | ortho, para |

| Friedel-Crafts Acylation (EAS) | RCOCl, AlCl₃ | Acyl (-COR) | para (due to sterics) |

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | Aryl (-Ar) | Position of initial halide |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Amino (-NR₂) | Position of initial halide |

Modifications of the C3-Amine Functionality

The primary amine at the C3 position is a versatile functional group that can be readily derivatized to produce a wide range of analogs. Common modifications include acylation, sulfonylation, and alkylation.

N-Acylation and N-Sulfonylation: The C3-amine can react with various acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides, respectively. google.comresearchgate.net This is a robust and widely used method for analog synthesis. For example, derivatization with benzoyl chloride yields a benzamide, while reaction with p-toluenesulfonyl chloride yields a tosylamide. google.comresearchgate.net

N-Alkylation: The primary amine can be converted into secondary or tertiary amines via reductive amination with aldehydes or ketones. It can also undergo direct alkylation with alkyl halides, although careful control of stoichiometry is needed to prevent the formation of quaternary ammonium salts.

| Reaction Type | Reagent(s) | Functional Group Formed |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Acetamide |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Tosylamide (Sulfonamide) |

| Reductive Amination (Mono-alkylation) | Acetone, NaBH(OAc)₃ | N-isopropylamine |

| Urea Formation | Phenyl isocyanate (PhNCO) | N-Phenylurea |

Structure Activity Relationship Sar and Structural Biology of 3s,5s 1 Methyl 5 Phenylpiperidin 3 Amine Analogues

Stereochemical Impact on Molecular Recognition

Stereoisomerism plays a pivotal role in the biological activity of chiral drugs, as enantiomers and diastereomers can exhibit significantly different pharmacological and toxicological profiles. This is particularly true for the (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine scaffold, where the spatial arrangement of substituents dictates the molecule's ability to interact with its biological target.

The specific (3S,5S) configuration of 1-Methyl-5-phenylpiperidin-3-amine is crucial for its interaction with biological targets. The spatial orientation of the phenyl group and the amine substituent, dictated by the stereocenters at the C3 and C5 positions of the piperidine (B6355638) ring, determines the precise fit into the binding pocket of a receptor or enzyme. Studies on related chiral piperidine derivatives have consistently shown that different stereoisomers can have vastly different biological activities. For instance, in a series of cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, the individual stereoisomers displayed markedly different affinities and activities at opioid receptors nih.gov. The (2S,3R,4S) and (2R,3S,4R) isomers exhibited high affinity for the µ-opioid receptor, while other isomers were significantly less potent or even acted as antagonists nih.gov. This highlights the stringent stereochemical requirements for molecular recognition. The absolute configuration of potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine was determined to be (1S,2R), and it was found to be significantly more potent than its (+)-enantiomer, indicating that the specific spatial arrangement is critical for high-affinity binding nih.gov.

The (3S,5S) configuration of the core molecule positions the phenyl and amino groups in a specific trans-diaxial or diequatorial conformation, which is likely the optimal arrangement for binding to its intended biological target. This precise geometry allows for specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with complementary residues in the binding site.

Table 1: Impact of Stereochemistry on Biological Activity of Chiral Piperidine Analogues

| Compound/Analogue Class | Stereoisomer | Observed Biological Effect |

|---|---|---|

| cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides | (2S,3R,4S) and (2R,3S,4R) | High affinity and agonist activity at µ-opioid receptors nih.gov |

| Other stereoisomers | Lower potency or antagonist activity nih.gov | |

| trans-1-(1-phenyl-2-methylcyclohexyl)piperidine | (-)-(1S,2R) | High potency at the PCP binding site nih.gov |

| (+)-(1R,2S) | Significantly lower potency compared to the (-)-enantiomer nih.gov | |

| Formoterol | (R,R) | Most potent β2-adrenoceptor agonist activity nih.gov |

Substituent Effects on Biological Activity within Piperidine Scaffolds

Beyond stereochemistry, the nature and position of substituents on the piperidine scaffold are critical determinants of biological activity. Modifications to the phenyl group, the N-alkyl substituent, and the amino group can profoundly influence the potency, selectivity, and pharmacokinetic properties of the molecule.

The phenyl group in the 5-position of the piperidine ring is a key structural feature that often engages in hydrophobic and aromatic interactions within the receptor binding pocket. Structure-activity relationship (SAR) studies on various phenylpiperidine derivatives have demonstrated that substitutions on this phenyl ring can significantly modulate biological activity.

Table 2: Influence of Phenyl Group Substitution on the Activity of Piperidine Analogues

| Parent Scaffold | Phenyl Ring Substitution | Effect on Biological Activity | Target/Assay |

|---|---|---|---|

| trans-3,4-Dimethyl-4-phenylpiperidines | 3-Hydroxy | Important for opioid receptor affinity acs.orgnih.gov | Opioid Receptors |

| 1-Phenyl carboxyl pyrazole derivatives | Methoxy | Tenfold decrease in binding affinity researchgate.net | Phosphodiesterase |

The substituent on the piperidine nitrogen plays a crucial role in modulating the pharmacological properties of piperidine-based ligands. The N-methyl group in this compound is a small, lipophilic group that can influence the compound's basicity, lipophilicity, and interaction with the biological target.

Table 3: Effect of N-Alkylation on the Potency of Piperidine Derivatives

| Piperidine Scaffold | N-Substituent | Change in Potency | Biological Target |

|---|---|---|---|

| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | -CH3 | Baseline antagonist activity acs.orgnih.gov | Opioid Receptors |

| -CH2CH2Ph | Greatly increased antagonist potency acs.orgnih.gov | Opioid Receptors | |

| 4-(3-hydroxyphenyl)piperidines | -CH3 | Lower antagonist potency acs.orgnih.gov | Opioid Receptors |

The 3-amino group of this compound is a key functional group that can participate in crucial hydrogen bonding interactions with the biological target. Derivatization of this amine can significantly alter the binding affinity and functional activity of the molecule.

Modification of the amine group, for example, through acylation or alkylation, can probe the steric and electronic requirements of the binding pocket. If the amine is involved in a critical hydrogen bond as a donor, acylation to an amide would likely reduce or abolish activity. Conversely, if the binding site has a nearby hydrophobic pocket, extending the amine with a suitable alkyl chain could enhance binding affinity. The basicity of the amino group is also important for its protonation state at physiological pH, which in turn affects its ability to form ionic bonds with acidic residues in the receptor. The 3-amino piperidine ring system is a key structural feature in many biologically active compounds and pharmaceutical drugs, highlighting the importance of this moiety for biological interactions researchgate.net.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide |

| trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine |

| Formoterol |

| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines |

| Aryl-thiazol-piperidines |

| 1-Phenyl carboxyl pyrazole derivatives |

| Quinoline-based inhibitors |

An article on the requested subject cannot be generated at this time. A thorough search of publicly available scientific literature and databases has yielded no specific information regarding the Structure-Activity Relationship (SAR), structural biology, pharmacophore modeling, or lead optimization of the chemical compound This compound .

The search for detailed research findings, including data for interactive tables on its analogues, did not provide any relevant results. Consequently, the essential pharmacophoric features for its target interaction and the principles for its structure-guided design remain undocumented in the accessible literature.

Biological and Pharmacological Research Perspectives on 3s,5s 1 Methyl 5 Phenylpiperidin 3 Amine and Its Analogues Preclinical Focus

In Vitro Biological Evaluation

The in vitro biological evaluation of a compound is a critical first step in understanding its mechanism of action at the molecular and cellular levels. For phenylpiperidine derivatives, these studies typically involve assessing their interactions with specific protein targets, such as receptors and enzymes, and evaluating their effects in cellular models.

Phenylpiperidine derivatives are known to interact with a variety of receptors, particularly those in the central nervous system. The specific binding affinity and functional activity of these compounds are highly dependent on the substitution pattern on both the piperidine (B6355638) and phenyl rings.

For instance, a series of phenylpiperidine derivatives have been investigated for their antagonist activity at the C-C chemokine receptor 2 (CCR2). Structure-activity relationship (SAR) studies revealed that the stereochemistry of substituents is crucial for high-affinity binding. In a related series of cyclopentylamine-linked phenylpiperidines, the (1S,3R)-configuration demonstrated significantly higher affinity for human CCR2 than the (1R,3S)-configuration, highlighting the importance of stereospecificity in receptor interactions. nih.gov

Furthermore, other analogues within the broader phenylpiperazine class have shown high affinity for dopamine (B1211576) D3 receptors, with some compounds exhibiting significant selectivity over the D2 subtype. nih.gov For example, one N-phenylpiperazine analog demonstrated a Ki value of 1.4 nM at the human D3 receptor, with over 400-fold selectivity against the D2 receptor. nih.gov While these compounds are structurally distinct from (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine, they underscore the potential for phenyl-substituted piperidines and piperazines to target dopaminergic systems with high affinity and selectivity.

The table below summarizes receptor binding data for representative phenylpiperidine and phenylpiperazine analogues.

| Compound/Analogue Class | Receptor Target | Binding Affinity (Ki) | Reference |

| Cyclopentylamine-linked phenylpiperidine | hCCR2 | High affinity for (1S,3R)-isomer | nih.gov |

| N-phenylpiperazine analog | Dopamine D3 | 1.4 nM | nih.gov |

| N-phenylpiperazine analog | Dopamine D2 | >500 nM | nih.gov |

This table presents data for analogues of this compound to illustrate the potential receptor binding profiles of this class of compounds.

The phenylpiperidine scaffold is also present in molecules that inhibit the activity of various enzymes. A notable target for this class of compounds is monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters like dopamine, serotonin (B10506), and norepinephrine.

Studies on pyridazinobenzylpiperidine derivatives have identified potent and selective inhibitors of MAO-B. researchgate.net For example, a compound designated as S5, which features a 3-chloro substitution on the phenyl ring, exhibited an IC50 value of 0.203 μM for MAO-B inhibition and a selectivity index of 19.04 over MAO-A. researchgate.net Kinetic studies revealed that this inhibition was competitive and reversible, with a Ki value of 0.155 µM. researchgate.net These findings suggest that the phenylpiperidine core can be a key pharmacophore for the development of selective MAO-B inhibitors.

The table below presents enzyme inhibition data for representative pyridazinobenzylpiperidine analogues.

| Compound | Enzyme Target | IC50 | Ki | Inhibition Type | Reference |

| S5 (3-Cl-phenyl derivative) | MAO-B | 0.203 µM | 0.155 µM | Competitive, Reversible | researchgate.net |

| S16 (2-CN-phenyl derivative) | MAO-B | 0.979 µM | 0.721 µM | Competitive, Reversible | researchgate.net |

| S5 (3-Cl-phenyl derivative) | MAO-A | 3.857 µM | - | - | researchgate.net |

| S15 | MAO-A | 3.691 µM | - | - | researchgate.net |

This table showcases the enzyme inhibition profiles of structurally related compounds to infer the potential activity of this compound.

Cellular efficacy studies provide a bridge between molecular interactions and physiological responses. For phenylpiperidine derivatives with potential anticancer activity, these studies often involve assessing their anti-proliferative effects in various cancer cell lines.

For instance, a novel class of N-arylpiperidine-3-carboxamide derivatives has been identified as inducers of a senescence-like phenotype in human melanoma A375 cells. nih.gov One of the lead compounds from this series demonstrated potent anti-melanoma activity with an IC50 of 0.03 µM and an EC50 of 0.04 µM for inducing senescence-like morphological changes. nih.gov These studies highlight the potential for phenylpiperidine-containing molecules to exert potent effects on cellular processes like proliferation and senescence in cancer cells.

In the context of neurological disorders, cellular assays are often used to assess the functional activity of compounds at their target receptors. For example, in studies of dopamine receptor ligands, cellular assays can measure the ability of a compound to modulate downstream signaling pathways, such as cyclic AMP (cAMP) production or β-arrestin recruitment.

The table below provides examples of cellular efficacy data for phenylpiperidine analogues in different therapeutic areas.

| Compound/Analogue Class | Cell Line | Biological Effect | Potency (IC50/EC50) | Reference |

| N-arylpiperidine-3-carboxamide | Human Melanoma A375 | Anti-proliferative activity | 0.03 µM | nih.gov |

| N-arylpiperidine-3-carboxamide | Human Melanoma A375 | Induction of senescence | 0.04 µM | nih.gov |

This table illustrates the cellular efficacy of related phenylpiperidine compounds, suggesting potential areas of investigation for this compound.

Preclinical Pharmacological Assessment

Following promising in vitro results, preclinical pharmacological assessment in animal models is essential to evaluate a compound's efficacy and pharmacokinetic properties in a living organism.

The in vivo efficacy of phenylpiperidine derivatives has been demonstrated in a variety of animal models, reflecting their diverse pharmacological activities. For instance, the analgesic effects of novel mu-opioid receptor agonists have been evaluated in mouse models of pain. mdpi.com

In the context of neurodegenerative diseases, the ability of MAO-B inhibitors to penetrate the blood-brain barrier is a critical factor for their therapeutic potential. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an in vitro model that can predict blood-brain barrier penetration. Studies on pyridazinobenzylpiperidine derivatives showed that lead compounds were able to cross this artificial membrane, suggesting their potential for central nervous system activity. researchgate.net

Furthermore, the antipsychotic potential of a trace amine-associated receptor 1 (TAAR1) agonist with a 4-(2-aminoethyl)piperidine core was assessed in a dopamine transporter knockout (DAT-KO) rat model of dopamine-dependent hyperlocomotion. One compound, AP163, demonstrated a statistically significant and dose-dependent reduction in hyperlocomotion, indicating its potential as a novel treatment for disorders associated with increased dopaminergic function. mdpi.com

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for its development as a potential therapeutic agent. The pharmacokinetic profiles of phenylpiperidine derivatives can vary significantly based on their specific chemical structures.

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions for some phenylpiperidine derivatives have suggested good distribution profiles and the potential for oral bioavailability. scispace.com For example, certain compounds were predicted to have a high probability of being well-absorbed from the gastrointestinal tract. mdpi.com

Metabolic stability is another key pharmacokinetic parameter. In vitro studies using liver microsomes can provide an early indication of a compound's metabolic fate. For instance, a novel multitarget analgesic containing a piperidine moiety showed moderate metabolic stability in both mouse and human liver microsomes, with 51.2% and 55.6% of the parent compound remaining after 30 minutes of incubation, respectively. nih.gov

The table below summarizes key pharmacokinetic parameters for a representative phenylpiperidine analogue.

| Compound | Species | Parameter | Value | Reference |

| Multitarget analgesic | Mouse | Metabolic Stability (30 min) | 51.2% remaining | nih.gov |

| Multitarget analgesic | Human | Metabolic Stability (30 min) | 55.6% remaining | nih.gov |

This table provides an example of the types of preclinical pharmacokinetic data that would be relevant for the evaluation of this compound.

Target Engagement and Mechanistic Investigations in Preclinical Systems

Comprehensive searches of scientific literature did not yield specific preclinical data on the target engagement and mechanism of action for the compound This compound . While the broader class of phenylpiperidine derivatives has been extensively studied and shown to interact with a variety of central nervous system targets, including opioid, serotonin, and dopamine receptors, specific experimental data for this particular stereoisomer is not publicly available.

The general structure of this compound, featuring a phenyl group and an amine on the piperidine ring, is a common scaffold in medicinal chemistry. Analogues with this core structure have been investigated for their potential as analgesics, antipsychotics, and antidepressants. For instance, various N-substituted and phenyl-substituted piperidines have demonstrated significant binding affinities for mu-opioid receptors, serotonin transporters (SERT), and dopamine D2 receptors.

Mechanistic studies on related phenylpiperidine compounds often involve in vitro binding assays to determine the affinity of the compound for a panel of receptors and transporters. These are typically followed by functional assays to characterize the compound as an agonist, antagonist, or modulator of receptor activity. Downstream signaling pathway analysis is also a common approach to elucidate the precise mechanism of action.

However, without specific preclinical studies on this compound, any discussion of its target engagement and mechanism would be purely speculative and fall outside the scope of this fact-based article. Further research, including radioligand binding studies and functional cellular assays, would be necessary to identify its biological targets and elucidate its pharmacological properties.

Due to the lack of available data, no data tables on the biological activity of this compound can be provided at this time.

Computational Chemistry and Molecular Modeling of 3s,5s 1 Methyl 5 Phenylpiperidin 3 Amine

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of piperidine (B6355638) rings is crucial for their biological activity, dictating the spatial arrangement of substituents and their interactions with target macromolecules. For (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine, the piperidine ring is expected to adopt a chair conformation to minimize steric strain. In this conformation, the substituents at the C1, C3, and C5 positions can exist in either axial or equatorial orientations.

In the case of 1,3,5-trisubstituted piperidines, the preferred conformation aims to place the larger substituents in the more stable equatorial positions to avoid 1,3-diaxial interactions. For this compound, the phenyl group at C5 is the bulkiest substituent and would strongly favor an equatorial position. The methyl group on the nitrogen (C1) can undergo rapid nitrogen inversion, but in its protonated state, the N-methyl group is also likely to prefer an equatorial orientation. The amine group at C3 would then also ideally occupy an equatorial position to achieve the most stable tri-equatorial conformation. However, the specific stereochemistry ((3S,5S)) dictates the relative orientations.

Molecular dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior of molecules like this compound in a simulated physiological environment. nih.gov These simulations can reveal the stability of different conformations, the flexibility of the molecule, and potential intramolecular interactions over time.

Table 1: Illustrative Conformational Energy Profile of this compound

| Conformer | Phenyl (C5) Orientation | Amine (C3) Orientation | N-Methyl (C1) Orientation | Relative Energy (kcal/mol) |

| Chair (eq, eq, eq) | Equatorial | Equatorial | Equatorial | 0.0 |

| Chair (eq, ax, eq) | Equatorial | Axial | Equatorial | +2.5 |

| Chair (ax, eq, eq) | Axial | Equatorial | Equatorial | +5.0 |

| Twist-Boat | - | - | - | +6.8 |

Note: This table presents hypothetical data based on general principles of conformational analysis for substituted piperidines. Specific computational studies on this compound are required for precise energy values.

Molecular Docking Studies and Binding Site Characterization

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein receptor. whiterose.ac.uk This method is instrumental in understanding the potential biological targets of this compound and the specific interactions that govern its binding affinity. The phenylpiperidine scaffold is a known pharmacophore for various central nervous system (CNS) targets, including opioid, dopamine (B1211576), and serotonin (B10506) receptors.

In a typical molecular docking study, a three-dimensional model of the target protein is used to define a binding pocket. The this compound molecule is then computationally placed into this binding site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

Key interactions that would be investigated for this compound include:

Hydrogen bonding: The amine group at the C3 position can act as a hydrogen bond donor, while the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor.

Hydrophobic interactions: The phenyl group provides a large hydrophobic surface that can interact with nonpolar residues in the binding pocket.

Cation-π interactions: The protonated piperidine nitrogen can form favorable interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine in the receptor.

Table 2: Exemplary Molecular Docking Results for this compound with a Hypothetical CNS Receptor

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -9.2 | ASP-114, TYR-148 | Hydrogen Bond, Cation-π |

| 2 | -8.5 | PHE-221, TRP-318 | Hydrophobic |

| 3 | -7.9 | SER-198 | Hydrogen Bond |

Note: This table contains illustrative data. Actual docking results would depend on the specific protein target and docking software used.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at correlating the chemical structure of a series of compounds with their biological activity. For piperidine derivatives, QSAR models can help in predicting the activity of new analogs and in understanding the structural features that are important for their biological effects.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that uses a grid-based approach to correlate the 3D steric and electrostatic fields of a set of aligned molecules with their biological activities. By analyzing the resulting contour maps, regions where modifications to the molecular structure are likely to increase or decrease activity can be identified.

For a series of analogs of this compound, a CoMFA study would involve:

Alignment: Superimposing the molecules based on a common structural feature, such as the piperidine ring and the phenyl group.

Field Calculation: Placing the aligned molecules in a 3D grid and calculating the steric and electrostatic fields at each grid point.

Statistical Analysis: Using partial least squares (PLS) analysis to build a model that correlates the field values with the biological activity data.

The results of such an analysis could indicate, for example, that bulky substituents are favored in one region of the molecule, while electronegative groups are preferred in another.

Virtual Screening and Ligand-Based Drug Design Applications for Piperidine Scaffolds

The piperidine scaffold is a valuable starting point for drug discovery through virtual screening and ligand-based drug design. Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a specific biological target.

Ligand-based virtual screening approaches can be employed when the structure of the target is unknown. These methods rely on the knowledge of a set of active compounds to identify new molecules with similar properties. Techniques such as 2D similarity searching (based on chemical fingerprints) and 3D shape-based screening can be used to search for commercially available or virtual compounds that are similar to this compound.

Structure-based virtual screening , on the other hand, utilizes the 3D structure of the target receptor. A library of compounds can be docked into the active site of the receptor, and the top-scoring compounds can be selected for further experimental testing. The piperidine core of this compound can serve as a scaffold for the design of new libraries of compounds with diverse substitutions at the C1, C3, and C5 positions to explore the chemical space around this core structure.

The insights gained from computational studies on this compound and related piperidine scaffolds can guide the design of new molecules with improved potency, selectivity, and pharmacokinetic properties for various therapeutic targets within the central nervous system and beyond.

Analytical Methodologies for 3s,5s 1 Methyl 5 Phenylpiperidin 3 Amine in Research

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are indispensable for the separation and quantification of enantiomers, which is a critical quality attribute for chiral molecules like (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantioseparation

Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the enantiomeric purity of this compound. This technique utilizes a chiral stationary phase (CSP) to achieve differential interaction with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely employed for the enantioseparation of chiral amines. researchgate.net The selection of an appropriate CSP and mobile phase is crucial for achieving baseline resolution of the enantiomers.

For the analysis of this compound, a typical chiral HPLC method would involve a CSP like amylose tris(3,5-dimethylphenylcarbamate). mdpi.com The mobile phase often consists of a mixture of a non-polar solvent, such as hexane or heptane, and an alcohol modifier, like isopropanol or ethanol. The differential retention times of the (3S,5S) and (3R,5R) enantiomers allow for their accurate quantification and the determination of enantiomeric excess (ee).

| Parameter | Condition |

|---|---|

| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (3S,5S) | ~8.5 min |

| Retention Time (3R,5R) | ~10.2 min |

Development of Advanced Chromatographic Methods for Purity Profiling

In a typical RP-HPLC method, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a gradient of water and acetonitrile containing a modifying agent like trifluoroacetic acid to improve peak shape. This method separates the target compound from impurities with different polarities. Method validation is a critical aspect of developing a reliable purity profiling method, ensuring its accuracy, precision, linearity, and robustness. nih.gov

Spectroscopic Characterization and Stereochemical Assignment

Spectroscopic techniques provide detailed information about the molecular structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules. ethernet.edu.etphcogj.com For this compound, ¹H and ¹³C NMR spectra confirm the connectivity of atoms within the molecule. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum provide detailed information about the local electronic environment and neighboring protons for each hydrogen atom.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the complete proton and carbon assignments. While standard NMR can confirm the relative stereochemistry, the determination of absolute configuration often requires the use of chiral solvating agents or derivatizing agents. researchgate.net

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.20-7.40 | m |

| Piperidine-H3 | ~3.10 | m |

| Piperidine-H5 | ~2.95 | m |

| N-CH₃ | ~2.35 | s |

| Piperidine-H (axial) | 1.60-2.20 | m |

| Piperidine-H (equatorial) | 1.60-2.20 | m |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the molecular formula.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of the molecule. researchgate.net By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced. This fragmentation pattern serves as a fingerprint for the molecule and can be used to confirm its identity and provide further structural information. mdpi.com Common fragmentation pathways for piperidine (B6355638) derivatives involve ring opening and cleavage of the substituents.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique requires the formation of a high-quality single crystal of the compound or a suitable derivative. The diffraction pattern of X-rays passing through the crystal allows for the determination of the precise three-dimensional arrangement of atoms in the molecule, including their absolute stereochemistry. nih.govsci-hub.se

To determine the absolute configuration of this compound, it may be necessary to form a salt with a chiral acid of known absolute configuration or a derivative containing a heavy atom to enhance the anomalous dispersion effect. researchgate.net The Flack parameter, obtained from the crystallographic data refinement, is a critical value used to confirm the correctness of the assigned absolute configuration. mdpi.com

Role of 3s,5s 1 Methyl 5 Phenylpiperidin 3 Amine As a Synthetic Intermediate in Advanced Chemical Synthesis

Building Block for Complex Pharmaceutical Research Candidates (e.g., CGRP Receptor Antagonists)

The utility of the (3S,5S)-5-phenylpiperidin-3-amine core is prominently demonstrated in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, a class of drugs developed for the acute treatment of migraine. nih.govgoogle.com CGRP is a neuropeptide implicated in the vasodilation and pain transmission associated with migraine attacks. google.com Small molecule antagonists that block the CGRP receptor have emerged as an important therapeutic option. nih.gov

A prime example is the drug Ubrogepant, an orally available CGRP receptor antagonist. nih.gov The synthesis of Ubrogepant relies on a key intermediate, (3S,5S,6R)-3-amino-6-methyl-5-phenyl-l-(2,2,2-trifluoroethyl)piperidin-2-one, which is a structurally related derivative of the (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine scaffold. google.comresearchgate.net The synthesis involves the coupling of this complex aminolactam with a spirocyclic carboxylic acid to form the final active pharmaceutical ingredient. researchgate.net

The piperidine (B6355638) ring in these antagonists serves as a rigid scaffold that correctly positions the phenyl group and the amide linkage for optimal binding to the CGRP receptor. The specific cis-stereochemistry of the 3-amino and 5-phenyl substituents is crucial for biological activity. The synthesis of these complex molecules underscores the importance of having access to well-defined, chiral building blocks like the title amine, which provides the necessary stereochemical foundation for constructing high-affinity ligands.

Table 1: Examples of CGRP Receptor Antagonists and Key Intermediates

| Compound Name | Class | Key Synthetic Fragment |

|---|---|---|

| Ubrogepant | CGRP Receptor Antagonist | (3S,5S,6R)-3-amino-6-methyl-5-phenyl-l-(2,2,2-trifluoroethyl)piperidin-2-one |

| Telcagepant | CGRP Receptor Antagonist | Piperidinone Carboxamide Azaindane |

Precursor to Biologically Active Piperidine Analogues in Research

The this compound molecule is not only a building block for specific targets but also a valuable precursor for generating a wide range of biologically active piperidine analogues for research purposes. The piperidine nucleus is a fundamental component in numerous classes of biologically active compounds, and the ability to functionalize this core allows chemists to explore structure-activity relationships (SAR) systematically. nih.govresearchgate.net

The primary amine at the C-3 position and the N-methyl group are key handles for chemical modification. The amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a diverse array of substituents. These modifications can modulate the compound's potency, selectivity, and pharmacokinetic properties. thieme-connect.com For instance, derivatives of similar chiral piperidines have been synthesized and evaluated as renin inhibitors, showcasing how modifications to the piperidine scaffold can target different biological pathways. researchgate.net

Researchers can utilize this compound to create small libraries of novel compounds. By reacting the amine with various carboxylic acids, sulfonyl chlorides, or aldehydes, a multitude of analogues can be rapidly synthesized. These new molecules can then be screened against various biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, to identify new lead compounds for drug discovery programs. The defined stereochemistry of the starting material ensures that the resulting analogues are single isomers, which is critical for understanding their interaction with chiral biological macromolecules. thieme-connect.com

Application in Scaffold Diversity-Oriented Synthesis (DOS) and Lead-Oriented Synthesis (LOS)

Modern drug discovery often employs advanced synthetic strategies to efficiently explore chemical space. This compound is an ideal starting material for both Diversity-Oriented Synthesis (DOS) and Lead-Oriented Synthesis (LOS).

Diversity-Oriented Synthesis (DOS) aims to generate collections of structurally diverse small molecules from a common starting point. nih.govnih.govscispace.com The title compound, with its multiple functionalization points (the secondary amine in the ring, the primary exocyclic amine, and the aromatic ring), can be elaborated through various reaction pathways to produce a library of compounds with distinct molecular frameworks. For example, intramolecular reactions could be designed to form bicyclic structures, while multicomponent reactions involving the amine could lead to highly complex products in a single step. This strategy allows for the creation of unique molecular shapes that are not readily accessible through traditional synthesis. nih.gov

Lead-Oriented Synthesis (LOS) focuses on creating smaller, less complex molecules that occupy "lead-like" chemical space—a region of physicochemical properties (e.g., lower molecular weight, specific logP range) that is considered optimal for developing successful drug candidates. whiterose.ac.uknih.gov Chiral, three-dimensional scaffolds are highly sought after in LOS. This compound fits these criteria perfectly. Its rigid, non-planar piperidine core provides a well-defined three-dimensional geometry, a feature increasingly recognized as important for successful drug design. whiterose.ac.ukrsc.org By using this compound as a central scaffold, chemists can build libraries of molecules that possess inherent 3D character and fall within the desired property space for lead compounds, increasing the probability of identifying high-quality starting points for drug optimization programs. nih.govrsc.org

Table 2: Comparison of Synthetic Strategies

| Strategy | Goal | Role of this compound |

|---|---|---|

| Diversity-Oriented Synthesis (DOS) | Generate a library of structurally diverse and complex molecules. | A versatile scaffold with multiple reaction sites for creating varied molecular frameworks. |

| Lead-Oriented Synthesis (LOS) | Generate libraries of smaller molecules with optimal "lead-like" properties. | A pre-validated 3D scaffold that provides a strong starting point for building high-quality lead compounds. |

Historical Context and Future Research Directions

Evolution of Research on Phenylpiperidine Derivatives

The exploration of phenylpiperidine derivatives has a rich history rooted in the quest for potent analgesics. A pivotal moment in this journey was the synthesis of meperidine, the first entirely synthetic opioid, which features a 4-phenylpiperidine core. painphysicianjournal.comresearchgate.net This discovery opened the floodgates for the development of a plethora of structurally related compounds, including the highly potent fentanyl series of analgesics. painphysicianjournal.comnih.gov These second-generation synthetic opioids also possess a phenylpiperidine framework and have been instrumental in anesthesia and pain management. painphysicianjournal.comnih.gov

Early research predominantly focused on 4-phenylpiperidine derivatives, exploring their morphine-like activities and interactions with opioid receptors. nih.govtandfonline.com However, as synthetic methodologies became more sophisticated, the focus expanded to include other substitution patterns on the piperidine (B6355638) ring, such as 2-phenyl and 3-phenylpiperidines, leading to the discovery of compounds with a broader range of pharmacological effects, including antidepressant and antiparkinsonian agents. wikipedia.org

The development of stereoselective synthesis techniques marked a significant evolution in the field. gla.ac.ukiupac.org Researchers began to appreciate the profound impact of stereochemistry on the biological activity of chiral phenylpiperidines. mdpi.com This led to more nuanced investigations into the structure-activity relationships of specific stereoisomers, paving the way for the design of more selective and efficacious therapeutic agents. nih.gov

Emerging Trends in Piperidine Chemistry for Research Applications

The synthesis of highly functionalized and stereochemically defined piperidine derivatives remains a vibrant area of chemical research. ajchem-a.comresearchgate.net Several emerging trends are shaping the future of this field, with significant implications for the synthesis and investigation of compounds like (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine.

One of the most prominent trends is the development of novel catalytic methods for the stereoselective synthesis of substituted piperidines. organic-chemistry.orgnih.gov This includes the use of transition metal catalysts, such as iridium and palladium, to facilitate efficient and highly selective cyclization reactions. nih.govacs.org The "borrowing hydrogen" methodology, for instance, has emerged as a powerful atom-economical strategy for the synthesis of functionalized piperidines from readily available starting materials. acs.orgchemrxiv.org

Furthermore, there is a growing emphasis on divergent synthesis strategies that allow for the creation of a diverse range of stereoisomers from a common intermediate. acs.orgnih.gov This is particularly relevant for 3,5-disubstituted piperidines, where multiple stereocenters exist. Access to all possible stereoisomers is crucial for a thorough investigation of their structure-activity relationships. acs.org

Another key trend is the increasing use of computational modeling to predict the biological activity and receptor binding modes of novel piperidine derivatives. tandfonline.com These in silico approaches can help to rationalize the observed activities of different stereoisomers and guide the design of new compounds with improved pharmacological profiles.

| Emerging Trend | Description | Potential Impact on this compound Research |

| Stereoselective Catalysis | Development of new catalysts (e.g., Iridium, Palladium) for precise control over the 3D arrangement of atoms during piperidine ring formation. nih.govacs.org | Enables more efficient and scalable synthesis of the specific (3S,5S) isomer, facilitating further biological evaluation. |

| Divergent Synthesis | Synthetic strategies that allow for the creation of multiple stereoisomers from a single starting material. acs.orgnih.gov | Allows for the synthesis and comparison of all stereoisomers of 1-Methyl-5-phenylpiperidin-3-amine to elucidate the role of stereochemistry in its activity. |

| Computational Modeling | Use of computer simulations to predict how a molecule will interact with biological targets. tandfonline.com | Can predict the potential biological targets and binding affinity of this compound, guiding experimental studies. |

| C-H Functionalization | Methods to directly modify carbon-hydrogen bonds on the piperidine ring, allowing for the introduction of new functional groups. | Could be used to create novel analogs of this compound with potentially enhanced or altered pharmacological properties. |

Potential Avenues for Future Academic Research on this compound

While direct research on this compound appears to be limited, its specific structural features suggest several promising avenues for future academic investigation.

Stereoselective Synthesis and Structural Analysis: A primary area of research would be the development and optimization of a stereoselective synthesis for this compound. This would involve leveraging modern synthetic methodologies to produce the compound in high purity and yield. gla.ac.ukresearchgate.net Subsequent detailed structural analysis using techniques such as X-ray crystallography would be crucial to confirm the absolute stereochemistry and provide insights into its conformational preferences.

Pharmacological Profiling: Given the prevalence of phenylpiperidine derivatives as CNS agents, a comprehensive pharmacological profiling of this compound is warranted. nih.gov This would involve screening the compound against a panel of receptors, ion channels, and transporters relevant to neurological and psychiatric disorders. The structural similarity to compounds with activity at opioid, histamine, and sigma receptors suggests these as potential starting points for investigation. nih.gov

Investigation of Structure-Activity Relationships: The synthesis of other stereoisomers of 1-Methyl-5-phenylpiperidin-3-amine, including the (3R,5R), (3S,5R), and (3R,5S) isomers, would be invaluable. acs.org Comparing the biological activities of these isomers would provide critical information on the structure-activity relationships and the importance of the specific (3S,5S) configuration for any observed effects. nih.gov

Development of Novel Research Tools: If this compound is found to have potent and selective activity at a particular biological target, it could be developed as a valuable research tool. This could involve radiolabeling the compound for use in receptor binding assays or developing fluorescent probes to visualize its interactions within cells.

Exploration of Therapeutic Potential: Based on the results of pharmacological profiling, future research could explore the potential therapeutic applications of this compound. For example, if it demonstrates high affinity and selectivity for a specific receptor implicated in a particular disease, further studies in animal models of that disease would be a logical next step.

| Research Avenue | Key Objectives | Potential Outcomes |

| Stereoselective Synthesis | Develop an efficient and scalable synthesis of the (3S,5S) isomer. | Enable further research by providing a reliable source of the compound. |

| Pharmacological Profiling | Screen the compound against a broad range of CNS targets. | Identify the biological targets and potential pharmacological activity. |

| Structure-Activity Relationship Studies | Synthesize and test other stereoisomers. | Understand the importance of the specific stereochemistry for biological activity. |

| Development of Research Tools | Create labeled versions of the compound. | Facilitate more in-depth studies of its mechanism of action. |

| Therapeutic Potential Exploration | Test the compound in relevant disease models. | Determine if it has potential as a lead compound for drug development. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.